1-Methyl-3-(3'-pyridylcarbonyl-1,2',3',4',5',6'-13C6-pyrrolidinone
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Overview
Description
1-Methyl-3-(3’-pyridylcarbonyl-1,2’,3’,4’,5’,6’-13C6-pyrrolidinone) is a synthetic organic compound characterized by the presence of a pyridylcarbonyl group attached to a pyrrolidinone ring. The compound is isotopically labeled with carbon-13, making it useful in various scientific research applications, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3’-pyridylcarbonyl-1,2’,3’,4’,5’,6’-13C6-pyrrolidinone) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of isotopically labeled pyridine and pyrrolidinone precursors.
Formation of Pyridylcarbonyl Intermediate: The pyridine derivative is reacted with a suitable carbonylating agent to form the pyridylcarbonyl intermediate.
Coupling Reaction: The pyridylcarbonyl intermediate is then coupled with the isotopically labeled pyrrolidinone under specific conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-Methyl-3-(3’-pyridylcarbonyl-1,2’,3’,4’,5’,6’-13C6-pyrrolidinone) may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Flow Chemistry: This method can be employed to enhance reaction efficiency and scalability.
Quality Control: Rigorous quality control measures are implemented to ensure the isotopic purity and chemical integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(3’-pyridylcarbonyl-1,2’,3’,4’,5’,6’-13C6-pyrrolidinone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylcarbonyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridylcarbonyl derivatives.
Scientific Research Applications
1-Methyl-3-(3’-pyridylcarbonyl-1,2’,3’,4’,5’,6’-13C6-pyrrolidinone) is used in various scientific research applications, including:
Chemistry: As a labeled compound for studying reaction mechanisms and pathways.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3’-pyridylcarbonyl-1,2’,3’,4’,5’,6’-13C6-pyrrolidinone) involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labeling allows for detailed tracking of the compound’s behavior in various pathways, providing insights into its biochemical and pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(3’-pyridylcarbonyl-pyrrolidinone): Similar structure but without isotopic labeling.
3-(3’-Pyridylcarbonyl-pyrrolidinone): Lacks the methyl group at the nitrogen atom.
1-Methyl-3-(3’-pyridylcarbonyl-1,2’,3’,4’,5’,6’-pyrrolidinone): Non-labeled version of the compound.
Uniqueness
1-Methyl-3-(3’-pyridylcarbonyl-1,2’,3’,4’,5’,6’-13C6-pyrrolidinone) is unique due to its isotopic labeling, which provides distinct advantages in research applications, such as enhanced sensitivity in mass spectrometry and the ability to trace metabolic pathways with high precision.
Properties
IUPAC Name |
1-methyl-3-((2,3,4,5,6-13C5)pyridine-3-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3/i2+1,3+1,5+1,7+1,8+1,10+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVLPUZALILIEN-HOPUTZSZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)C(=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(C1=O)[13C](=O)[13C]2=[13CH]N=[13CH][13CH]=[13CH]2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662120 |
Source
|
Record name | 1-Methyl-3-{oxo[(~13~C_5_)pyridine-3-](~13~C)methyl}pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189492-36-1 |
Source
|
Record name | 1-Methyl-3-{oxo[(~13~C_5_)pyridine-3-](~13~C)methyl}pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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